molecular formula C18H19ClN4O2S B2606982 5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 896677-36-4

5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2606982
CAS No.: 896677-36-4
M. Wt: 390.89
InChI Key: DCRVOQKTAXALQU-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl group, and a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multiple stepsThe reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione: Lacks the sulfanyl group.

    5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(methyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione: Has a methyl group instead of a propan-2-yl group.

Uniqueness

The presence of the sulfanyl group and the specific substitution pattern in 5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione makes it unique compared to similar compounds.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-10(2)14-20-15-13(17(24)23(4)18(25)22(15)3)16(21-14)26-9-11-5-7-12(19)8-6-11/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRVOQKTAXALQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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